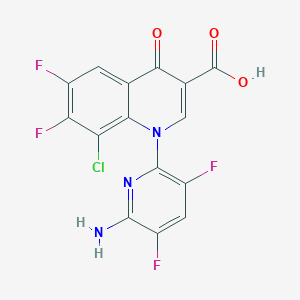
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria. It is a derivative of quinolone, characterized by the presence of multiple fluorine atoms, which enhance its antibacterial efficacy.
准备方法
The synthesis of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid involves several steps:
Synthetic Routes: The compound is typically synthesized through a multi-step process starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the fluorine atoms, and functionalization of the pyridine ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for cost-effectiveness and scalability.
化学反应分析
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and spectrum of activity.
Substitution: The fluorine atoms and other substituents on the quinoline and pyridine rings can be replaced with other groups to create new derivatives with enhanced properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions include various quinolone derivatives, each with unique antibacterial properties.
科学研究应用
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of quinolone chemistry and the development of new synthetic methodologies.
Biology: The compound is employed in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
作用机制
The antibacterial activity of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By forming a complex with these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .
相似化合物的比较
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is unique among quinolone antibiotics due to its multiple fluorine substitutions, which enhance its antibacterial activity. Similar compounds include:
Delafloxacin: Known for its broad-spectrum activity and efficacy in acidic environments.
Finafloxacin: Exhibits high activity against both gram-positive and gram-negative bacteria.
Zabofloxacin: Effective against antibiotic-resistant strains and used in the treatment of respiratory infections.
属性
分子式 |
C15H6ClF4N3O3 |
|---|---|
分子量 |
387.67 g/mol |
IUPAC 名称 |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H6ClF4N3O3/c16-9-10(20)6(17)1-4-11(9)23(3-5(12(4)24)15(25)26)14-8(19)2-7(18)13(21)22-14/h1-3H,(H2,21,22)(H,25,26) |
InChI 键 |
HPKJNIOQVKJRMF-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1F)F)Cl)N(C=C(C2=O)C(=O)O)C3=C(C=C(C(=N3)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















